N-[1-(1H-benzimidazol-2-yl)ethyl]-2-phenyloxane-3-carboxamide
Description
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-phenyloxane-3-carboxamide is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives are widely recognized for their antimicrobial, antiviral, anticancer, and antihypertensive properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-phenyloxane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14(20-23-17-11-5-6-12-18(17)24-20)22-21(25)16-10-7-13-26-19(16)15-8-3-2-4-9-15/h2-6,8-9,11-12,14,16,19H,7,10,13H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPRFCFKVIDWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3CCCOC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-phenyloxane-3-carboxamide typically involves the condensation of 1,2-phenylenediamine with aldehydes to form the benzimidazole core . The reaction conditions often include the use of formic acid or trimethyl orthoformate as condensing agents . The oxane ring and carboxamide group are introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance yield and reduce reaction time . This method is preferred over conventional heating due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-phenyloxane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-phenyloxane-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and antihypertensive activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-phenyloxane-3-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety is known to inhibit enzymes by binding to their active sites, thereby disrupting essential biological processes . This compound can also interfere with DNA synthesis and repair mechanisms, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: An anthelmintic benzimidazole derivative.
Albendazole: Another benzimidazole used for treating parasitic infections.
Mebendazole: Known for its broad-spectrum anthelmintic activity.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-phenyloxane-3-carboxamide is unique due to its oxane ring and carboxamide group, which are not commonly found in other benzimidazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
